molecular formula C7H9NO3 B1381460 3-Cyanooxane-3-carboxylic acid CAS No. 1695144-42-3

3-Cyanooxane-3-carboxylic acid

Cat. No. B1381460
M. Wt: 155.15 g/mol
InChI Key: AOUHIXJGHGHVIF-UHFFFAOYSA-N
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Description

3-Cyanooxane-3-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 . It is a biosynthetic intermediate used in various fields of research and industry.


Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Carboxylic acids, such as 3-Cyanooxane-3-carboxylic acid, can undergo various reactions. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

Carboxylic acids, including 3-Cyanooxane-3-carboxylic acid, are weak acids with their acidity constants, Ka, being approximately 10−5 . They are more stable than would be expected by summing up their bond energies .

Scientific Research Applications

Biomedical Applications

  • Antimalarial Activity : New antimalarial trioxanes synthesized from inexpensive cyclohexanone demonstrated high efficacy in curing malaria-infected mice. These synthetic antimalarials, being significantly more soluble in water, show promise for in vivo applications (Posner et al., 2002).

Chemical Synthesis and Industrial Applications

  • Advanced Synthesis Techniques : An attractive route for the manufacture of tachykinin receptor antagonists involves the synthesis of 3-Cyano-1-naphthalenecarboxylic acid. This new method avoids the use of hazardous mercury salts and improves yield and operational ease, highlighting advancements in the large-scale synthesis of complex organic molecules (Ashworth et al., 2003).

Material Science

  • Functionalized Silica Nanostructures : The acid hydrolysis of 3-cyanopropyltriethoxysilane unexpectedly converted cyanopropyl groups to chloropropyl during the preparation of polyhedral oligomeric silsesquioxane, illustrating novel pathways in materials chemistry and the potential for creating functionalized silica nanostructures with diverse applications (Dumitriu et al., 2016).

  • Nanostructured Materials : Carboxylate–alumoxane nanostructures, prepared from reactions between boehmite and carboxylic acids, demonstrate a range of physical and chemical properties controlled by the choice of organic molecule. These materials, with applications from powders to hard solids, offer significant potential in various fields (Derakhshan & Rajabi, 2012).

Photodynamic Therapy and Photocatalysis

  • Photophysical and Photochemical Properties : Amphiphilic carboxyl polymeric phthalocyanines with various central atoms demonstrated significant photophysical and photochemical properties, including strong fluorescence and high singlet oxygen quantum yield. These properties suggest potential applications in photodynamic therapy and photocatalysis (Zhao et al., 2009).

properties

IUPAC Name

3-cyanooxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-4-7(6(9)10)2-1-3-11-5-7/h1-3,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUHIXJGHGHVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanooxane-3-carboxylic acid

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